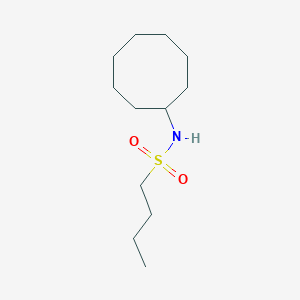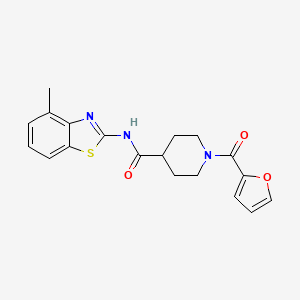
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking this receptor, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may reduce the reinforcing effects of drugs of abuse and other addictive behaviors. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid are still being studied. Preliminary research suggests that 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may have a role in the regulation of dopamine signaling and the immune system. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of the reward and motivation pathways in the brain. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have low toxicity and minimal side effects, making it a safer alternative to other compounds used in neuroscience research. However, one limitation of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is its limited availability and high cost, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. One area of interest is the potential use of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid in the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. Finally, the synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid may be optimized to improve its availability and reduce its cost, making it more accessible for scientific research.
Conclusion:
In conclusion, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine D3 receptor and anti-inflammatory effects make it a promising candidate for the treatment of addiction and inflammatory diseases. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid, as well as to optimize its synthesis for larger-scale experiments.
Synthesemethoden
The synthesis of 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 3-methoxybenzylamine with 2-chloropyrimidine. The resulting intermediate is then reacted with piperidine-3-carboxylic acid to yield 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid. The purity of the compound can be verified using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D3 receptor, which has implications for the treatment of addiction and other neurological disorders. Additionally, 3-(3-methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-6-2-5-14(11-15)12-18(16(22)23)7-3-10-21(13-18)17-19-8-4-9-20-17/h2,4-6,8-9,11H,3,7,10,12-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPISIVVZYNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCN(C2)C3=NC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxybenzyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]propyl}-3-piperidinol](/img/structure/B5304015.png)

![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5304029.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)

![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
